molecular formula C20H20N2O2 B11969176 N,N'-Bis-(isocoumaran-5-ylidene)-ethylenediamine

N,N'-Bis-(isocoumaran-5-ylidene)-ethylenediamine

Cat. No.: B11969176
M. Wt: 320.4 g/mol
InChI Key: CCWUYJVWFWVYRF-UHFFFAOYSA-N
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Description

N,N’-Bis-(isocoumaran-5-ylidene)-ethylenediamine is a complex organic compound characterized by the presence of two isocoumaran-5-ylidene groups attached to an ethylenediamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis-(isocoumaran-5-ylidene)-ethylenediamine typically involves the condensation reaction between isocoumaran-5-carbaldehyde and ethylenediamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography.

Industrial Production Methods: While specific industrial production methods for N,N’-Bis-(isocoumaran-5-ylidene)-ethylenediamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis-(isocoumaran-5-ylidene)-ethylenediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups on the isocoumaran moiety are replaced by other groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents or nucleophiles in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: It may serve as a probe or marker in biological studies due to its fluorescent properties.

    Medicine: The compound could be explored for its potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N,N’-Bis-(isocoumaran-5-ylidene)-ethylenediamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • N,N’-Bis-(isocoumaran-3-ylidene)-ethylenediamine
  • N,N’-Bis-(isocoumaran-4-ylidene)-ethylenediamine
  • N,N’-Bis-(isocoumaran-6-ylidene)-ethylenediamine

Comparison: N,N’-Bis-(isocoumaran-5-ylidene)-ethylenediamine is unique due to the position of the isocoumaran groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities, stability, and overall effectiveness in various applications.

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

1-(1,3-dihydro-2-benzofuran-5-yl)-N-[2-(1,3-dihydro-2-benzofuran-5-ylmethylideneamino)ethyl]methanimine

InChI

InChI=1S/C20H20N2O2/c1-3-17-11-23-13-19(17)7-15(1)9-21-5-6-22-10-16-2-4-18-12-24-14-20(18)8-16/h1-4,7-10H,5-6,11-14H2

InChI Key

CCWUYJVWFWVYRF-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CO1)C=C(C=C2)C=NCCN=CC3=CC4=C(COC4)C=C3

Origin of Product

United States

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